molecular formula C15H15NO B185103 N-(2,5-Dimethylphenyl)benzamide CAS No. 71114-52-8

N-(2,5-Dimethylphenyl)benzamide

Cat. No. B185103
CAS RN: 71114-52-8
M. Wt: 225.28 g/mol
InChI Key: WVRYJUACUKRKTQ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)benzamide, also known as DMBA, is a chemical compound used in scientific research to study the biochemical and physiological effects of various compounds on living organisms. DMBA is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is commonly used in laboratory experiments to induce tumors in animals, particularly in the study of carcinogenesis.

Mechanism of Action

N-(2,5-Dimethylphenyl)benzamide is a potent carcinogen that acts by inducing DNA damage and mutations in cells. It is known to bind covalently to DNA, leading to the formation of DNA adducts that can cause mutations and chromosomal abnormalities. N-(2,5-Dimethylphenyl)benzamide is also known to activate various signaling pathways involved in cell proliferation and survival, which can contribute to tumor growth and progression.
Biochemical and Physiological Effects:
N-(2,5-Dimethylphenyl)benzamide has been shown to induce a wide range of biochemical and physiological effects in animals, including the development of tumors, changes in gene expression, alterations in cell proliferation and apoptosis, and changes in immune function. N-(2,5-Dimethylphenyl)benzamide-induced tumors are often aggressive and invasive, and can metastasize to other parts of the body.

Advantages and Limitations for Lab Experiments

N-(2,5-Dimethylphenyl)benzamide is a widely used tool in scientific research due to its ability to induce tumors in animal models. It is relatively inexpensive and easy to use, and has been used in a wide range of studies investigating the mechanisms of carcinogenesis and tumor development. However, there are also limitations to the use of N-(2,5-Dimethylphenyl)benzamide in laboratory experiments. For example, the tumors induced by N-(2,5-Dimethylphenyl)benzamide may not accurately reflect the natural progression of human cancers, and the results obtained from animal models may not always be applicable to humans.

Future Directions

There are many potential future directions for research involving N-(2,5-Dimethylphenyl)benzamide. One area of interest is the development of new compounds that can inhibit the carcinogenic effects of N-(2,5-Dimethylphenyl)benzamide, or that can be used in combination with N-(2,5-Dimethylphenyl)benzamide to study the effects of multiple compounds on tumor development. Another area of interest is the investigation of the role of genetic and environmental factors in N-(2,5-Dimethylphenyl)benzamide-induced carcinogenesis, and the development of new animal models that more accurately reflect the progression of human cancers. Additionally, future research may focus on the identification of biomarkers that can be used to predict the risk of N-(2,5-Dimethylphenyl)benzamide-induced cancer in humans, or on the development of new therapies for the treatment of N-(2,5-Dimethylphenyl)benzamide-induced cancers.

Synthesis Methods

N-(2,5-Dimethylphenyl)benzamide can be synthesized through a number of methods, including the Friedel-Crafts acylation of 2,5-dimethylaniline with benzoyl chloride, or the reaction of 2,5-dimethylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then purified using recrystallization techniques.

Scientific Research Applications

N-(2,5-Dimethylphenyl)benzamide has been widely used in scientific research to study the mechanisms of carcinogenesis and tumor development. It is commonly used to induce tumors in animal models, particularly in the study of breast cancer. N-(2,5-Dimethylphenyl)benzamide has also been used to study the effects of various compounds on tumor formation and growth, as well as to investigate the role of genetic and environmental factors in cancer development.

properties

CAS RN

71114-52-8

Product Name

N-(2,5-Dimethylphenyl)benzamide

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

WVRYJUACUKRKTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2

Other CAS RN

71114-52-8

Origin of Product

United States

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